molecular formula C17H20F3N3O3S B2578499 4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide CAS No. 1396863-25-4

4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2578499
CAS No.: 1396863-25-4
M. Wt: 403.42
InChI Key: YMNKQMFYIALZEI-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a synthetic small molecule designed for research applications. This compound features a hybrid structure combining a benzenesulfonamide moiety with a trifluoromethyl-substituted pyrimidine ring, a design motif seen in various patented therapeutic agents . Its molecular architecture suggests potential for investigation in multiple biochemical pathways, particularly as a modulator of protein-protein interactions or enzyme activity. Researchers may explore its utility in areas such as medicinal chemistry, hit-to-lead optimization, and as a chemical probe for target validation. The presence of the sulfonamide group and the pyrimidine ring are common pharmacophores in compounds with diverse biological activities . This product is intended for chemical and biological research purposes only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3S/c1-4-26-14-6-5-13(9-11(14)2)27(24,25)21-8-7-16-22-12(3)10-15(23-16)17(18,19)20/h5-6,9-10,21H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNKQMFYIALZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has gained attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C17H20F3N3O2S
  • Molecular Weight : 373.42 g/mol
  • LogP : 1.3

The biological activity of this compound primarily involves the modulation of various biochemical pathways:

  • Phospholipase C Activation : Similar compounds have been shown to activate phospholipase C, leading to increased intracellular calcium levels, which can stimulate apoptosis in certain cell types .
  • Vascular Reactivity : Studies indicate that related sulfonamides enhance vascular smooth muscle reactivity by increasing calcium influx from both intra- and extracellular stores, suggesting potential applications in cardiovascular therapies .
  • Antimicrobial Properties : The sulfonamide class is known for its antimicrobial effects, and derivatives like this compound may exhibit similar properties through inhibition of bacterial folate synthesis pathways.

Biological Activity Overview

Activity TypeObservationsReferences
Apoptosis Induction Increased apoptosis in cancer cell lines due to elevated calcium levels . ,
Vascular Smooth Muscle Reactivity Enhanced contraction response in isolated rat arteries ,
Antimicrobial Activity Potential inhibition of bacterial growth through folate pathway interference

Case Studies

  • Cardiovascular Effects :
    • A study on isolated rat tail arteries demonstrated that compounds activating phospholipase C significantly shifted concentration-response curves, indicating enhanced vascular reactivity. This suggests potential therapeutic applications in managing vascular conditions .
  • Cancer Research :
    • Research involving human gastric cancer cells showed that compounds similar to this compound could induce apoptosis through calcium-mediated pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing :
    • Preliminary tests indicated that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics targeting resistant bacterial strains .

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Activity

Research indicates that compounds similar to 4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide demonstrate notable anti-inflammatory properties. They act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies have shown that derivatives exhibit significant edema inhibition and analgesic effects comparable to established anti-inflammatory drugs like celecoxib .

1.2 Cancer Treatment

The compound's structure suggests potential anticancer activity, particularly through inhibition of specific pathways involved in tumor growth. For instance, derivatives with similar functionalities have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate and lung cancer cells. Results indicate that certain modifications can enhance potency, making them candidates for further development in oncology .

Case Studies

3.1 Synthesis and Biological Assessment

A study focusing on the synthesis of benzenesulfonamide derivatives demonstrated that modifications at the pyrimidine ring significantly affected biological activity. The synthesized compounds were assessed for their ability to inhibit COX enzymes and showed promising results in reducing inflammation in animal models .

3.2 Efficacy in Preclinical Models

In preclinical trials, compounds structurally related to this compound were tested for their analgesic properties using acetic acid-induced writhing responses in rodents. The results indicated that certain derivatives exhibited superior efficacy compared to traditional analgesics, suggesting a potential for clinical application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • Compound 17d (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide): Features a pyridine ring with benzyloxy and methyl substituents. The trifluoromethyl group on the benzenesulfonamide may enhance metabolic stability compared to the target compound’s trifluoromethyl-pyrimidine .
  • N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (): Contains a pyrimidine ring with isopropyl and fluoro-phenyl substituents. The methanesulfonamide group (vs.

Benzimidazole and Benzenesulfonamide Hybrids

  • Compound 8f (3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester) :
    • Combines benzimidazole with a trifluoroethoxy group and sulfonamide.
    • The benzimidazole moiety may enhance DNA intercalation or kinase inhibition, but the bulky ester groups could limit bioavailability compared to the target compound’s ethyl linker .

Pyrazolo-Pyrimidine Derivatives

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Integrates a pyrazolo-pyrimidine core with a chromen-4-one group. The fluorinated aromatic system may improve blood-brain barrier penetration, while the chromenone moiety could introduce phototoxicity risks absent in the target compound .

Research Findings and Implications

  • Trifluoromethyl Groups : Both the target compound and Compound 17d leverage -CF₃ for enhanced lipophilicity and metabolic resistance, though its placement on pyrimidine (target) vs. benzene (17d) may alter target engagement .
  • Thermal Stability : Pyrimidine derivatives (e.g., ) often exhibit higher thermal stability compared to pyridine analogs, suggesting the target compound could be suitable for high-temperature formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a benzenesulfonamide intermediate and a pyrimidine derivative. Key steps include:

  • Activation of the sulfonamide group using bases like triethylamine or sodium hydride in polar aprotic solvents (e.g., DMF or NMP) at 80–100°C .
  • Coupling with a trifluoromethylpyrimidine moiety under inert atmosphere to prevent hydrolysis of the trifluoromethyl group .
    • Critical Parameters : Reaction time (12–24 hours), stoichiometric excess of the pyrimidine component (1.2–1.5 equivalents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine absorption) .
  • Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Key Techniques :

  • <sup>1</sup>H and <sup>19</sup>F NMR : Identify ethoxy (-OCH2CH3) and trifluoromethyl (-CF3) groups. Expect triplet signals for ethyl groups (δ 1.2–1.4 ppm) and a singlet for -CF3 (δ -60 to -65 ppm in <sup>19</sup>F NMR) .
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error. Example: Calculated for C22H25F3N3O3S: 492.1432 .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity to biological targets?

  • Methodology :

  • SAR Studies : Synthesize analogs replacing -CF3 with -CH3, -Cl, or -H. Compare IC50 values in enzyme inhibition assays (e.g., kinases or proteases) .
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to analyze hydrophobic interactions between -CF3 and target binding pockets. ΔG binding < -8 kcal/mol indicates strong affinity .

Q. What strategies mitigate metabolic instability in vivo while retaining activity?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the ethoxy moiety to enhance bioavailability. Test hydrolysis rates in human liver microsomes .
  • Isotope Labeling : Replace labile hydrogens with deuterium (e.g., -OCH2CD3) to slow CYP450-mediated metabolism. Validate via LC-MS/MS metabolite profiling .

Q. How can conflicting data on the compound’s cytotoxicity be resolved?

  • Analytical Workflow :

Assay Standardization : Use identical cell lines (e.g., HEK293 or HepG2) and incubation times (48–72 hours) across studies.

Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate CC50 using nonlinear regression (GraphPad Prism).

Off-Target Screening : Employ a kinase profiling panel (e.g., Eurofins) to identify unintended interactions that may explain variability .

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